4-(Trifluoromethyl)benzophenone

Electrochemistry Coordination Chemistry DFT

4-(Trifluoromethyl)benzophenone (728-86-9) is differentiated by its para-CF3 group—strongly electron-withdrawing, hydrolytically stable, and lipophilic (XLogP3=4.1). In polymer synthesis, the CF3 motif suppresses crystallinity, yielding amorphous high-Tg fluorinated poly(aryl ether ketone)s ideal for optical transparency and solution processing. For coordination chemistry, predictable LUMO energy modulation enables precise tuning of metal center reduction potentials in catalysts targeting CO2 reduction or hydrogen evolution. In CNS drug development, the CF3 group enhances metabolic stability and blood-brain barrier penetration. Procure ≥98% purity as your strategic intermediate for advanced polymers, catalyst R&D, and pharmaceutical programs.

Molecular Formula C14H9F3O
Molecular Weight 250.21 g/mol
CAS No. 728-86-9
Cat. No. B188743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzophenone
CAS728-86-9
Molecular FormulaC14H9F3O
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H9F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H
InChIKeyOHTYZZYAMUVKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)benzophenone (CAS 728-86-9): A Core Building Block for Fluorinated Materials and Photoactive Compounds


4-(Trifluoromethyl)benzophenone (CAS 728-86-9) is a substituted benzophenone derivative characterized by the presence of an electron-withdrawing trifluoromethyl group at the para position of one phenyl ring [1]. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of high-performance polymers, pharmaceuticals, and advanced photoinitiators [2][3]. Its primary scientific role is as a functional building block, where the CF3 group is used to modulate lipophilicity, metabolic stability, and electron density, rather than as an end-use chemical in its own right [1].

Critical Procurement Insight: Why 4-(Trifluoromethyl)benzophenone Cannot Be Assumed Interchangeable with Unsubstituted or 4-Halo Benzophenones


Substituting a benzophenone derivative with a trifluoromethyl (-CF3) group is not a trivial modification; it fundamentally alters the compound's electronic environment and reactivity. The strong electron-withdrawing nature of the -CF3 group, mediated through induction, significantly impacts the molecule's reduction potential [1] and the photophysical properties of any resulting polymer or photoinitiator [2]. Unlike a methyl or chloro substituent, the -CF3 group also increases lipophilicity (calculated XLogP3 of 4.1) without introducing a hydrolytically labile bond, a key factor in pharmaceutical intermediate design [3]. Therefore, assuming equivalent performance to other 4-substituted benzophenones, or even to the parent benzophenone, in applications ranging from electrochemistry to polymer synthesis can lead to failed syntheses or suboptimal material properties. The following section provides the quantifiable evidence for this differentiation.

Quantitative Performance Data for 4-(Trifluoromethyl)benzophenone vs. Key Comparators


Electrochemical Reduction Potential: Para-CF3 Substitution Predictably Modulates LUMO Energy Relative to Other Substituents

The reduction potential of 4-(Trifluoromethyl)benzophenone is predictably altered due to the strong inductive electron-withdrawing effect of the para-CF3 group. A comprehensive electrochemical and computational study of substituted benzophenones established a linear relationship between experimental reduction potentials and DFT-calculated LUMO energies [1]. While exact reduction potential values for the target compound are not provided in the abstract, the established linear relationship allows for a class-level inference that its LUMO energy is lower (more positive reduction potential) compared to benzophenone and 4-methylbenzophenone, but less so than 4-nitrobenzophenone. This predictable tuning is critical for applications in coordination chemistry where the ligand's electronic effect modulates the reactivity of the coordinated metal center [1].

Electrochemistry Coordination Chemistry DFT

Polymer Morphology Control: CF3 Group from Trifluorobenzophenone Monomers Suppresses Crystallinity in PEEK Copolymers

When used as a comonomer to synthesize poly(ether ether ketone) (PEEK) copolymers, the trifluoromethyl group from trifluorobenzophenone precursors introduces a steric and electronic defect that dramatically alters polymer morphology. Unlike unmodified PEEK, which is semi-crystalline, the incorporation of CF3 units results in copolymers that are amorphous at 50% and 100% loading [1]. This change is accompanied by an increase in the glass transition temperature (Tg) [1].

Polymer Synthesis High-Performance Polymers PEEK

Synthetic Utility: Improved Process for Preparing a Key Fluvoxamine Intermediate

A patented process demonstrates a more efficient route to synthesize alkoxyalkyl (trifluoromethylphenyl) methanones, which are key intermediates in the synthesis of the antidepressant fluvoxamine [1]. The process, which reacts a Grignard reagent with 4-trifluoromethylbenzonitrile (a precursor to the target compound), is described as a rapid and cost-effective method achieving yields of about 70% [1]. This is presented as an improvement over prior art methods, which were slower (requiring up to 3 days) and gave lower yields (e.g., 62% for a related compound) [1].

Pharmaceutical Synthesis Grignard Reaction Fluvoxamine

Targeted Application Scenarios for Procuring 4-(Trifluoromethyl)benzophenone


Synthesis of Amorphous, High-Tg Fluorinated Poly(aryl ether ketone)s

Procure 4-(Trifluoromethyl)benzophenone as a key monomer for synthesizing novel fluorinated poly(aryl ether ketone) copolymers. Evidence shows that incorporating the CF3 group suppresses crystallinity, yielding amorphous materials with increased glass transition temperatures (Tg) compared to semi-crystalline PEEK [1]. This makes it ideal for applications requiring optical transparency or enhanced solubility for solution processing, a property not achievable with non-fluorinated monomers [1].

Design of Tunable Ligands for Coordination Chemistry and Electrocatalysis

Utilize 4-(Trifluoromethyl)benzophenone as a precursor for ligands in coordination complexes where precise control over the metal center's reduction potential is required. The established linear relationship between substituent effects and LUMO energy allows for the predictable tuning of the ligand's electronic properties [2]. This is crucial for the rational design of catalysts for reactions like CO2 reduction or hydrogen evolution, where the overpotential is directly linked to the ligand's electronic structure [2].

Synthesis of Key Intermediates for CNS-Active Pharmaceuticals

Source 4-(Trifluoromethyl)benzophenone or its derivatives for the efficient synthesis of drug candidates, particularly those targeting the central nervous system (CNS). The CF3 group enhances metabolic stability and increases lipophilicity, which are favorable properties for crossing the blood-brain barrier [3]. A patented, high-yielding process to create a fluvoxamine precursor from a related compound validates the commercial utility of this molecular scaffold [4].

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